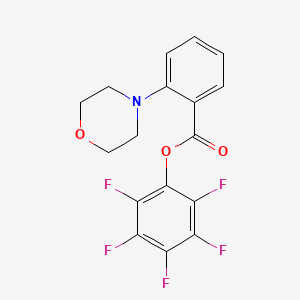

Pentafluorophenyl 2-morpholinobenzoate

Description

Significance of Pentafluorophenyl Esters in Contemporary Organic Synthesis

Pentafluorophenyl (PFP) esters are a class of highly reactive molecules with the general structure RC(O)OC₆F₅. wikipedia.org Their importance in modern organic synthesis stems from the powerful electron-withdrawing nature of the five fluorine atoms on the phenyl ring. nih.gov This property makes the pentafluorophenoxy group an excellent leaving group, rendering the ester's carbonyl carbon highly susceptible to nucleophilic attack. nih.gov

This enhanced reactivity is particularly valuable in amide bond formation, a cornerstone of peptide synthesis and bioconjugation. nih.gov Kinetic studies have demonstrated that PFP esters react significantly faster than other active esters, such as p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters, which is advantageous for minimizing side reactions and racemization, especially in sensitive substrates. highfine.com Compared to other coupling agents, PFP esters are also notably less prone to spontaneous hydrolysis, a critical feature when conducting reactions in aqueous or protic environments. wikipedia.org

The applications of PFP esters are extensive:

Peptide Synthesis: They are widely used for both solid-phase and solution-phase peptide synthesis, offering rapid coupling and cleaner reaction profiles. nih.govhighfine.com Fmoc-amino acid pentafluorophenyl esters are well-established as stable, crystalline solids that facilitate efficient peptide chain elongation. nih.gov

Bioconjugation: PFP esters are employed to attach molecules like fluorophores, haptens, or polymers to biological macromolecules such as proteins. wikipedia.orgnih.gov

Polymer Chemistry: They serve as key monomers or post-polymerization modification agents. Polymers bearing PFP ester groups, like poly(pentafluorophenyl acrylate), act as reactive platforms for grafting a wide array of functional molecules via aminolysis or alcoholysis. researchgate.net

Table 1: Comparative Reactivity of Activated Esters This table illustrates the superior reaction rates of PFP esters compared to other common activated esters in peptide coupling reactions.

| Activated Ester Type | Abbreviation | Relative Coupling Rate |

|---|---|---|

| Pentafluorophenyl Ester | OPFP | 111 |

| Pentachlorophenyl Ester | OPCP | 3.4 |

| p-Nitrophenyl Ester | ONp | 1 |

Data sourced from kinetic studies on peptide synthesis. highfine.com

Contextualizing Pentafluorophenyl 2-morpholinobenzoate as a Specialized Activated Ester Derivative

While extensive literature exists for the broad class of PFP esters, specific academic inquiry into this compound is limited. However, its structure allows for a clear inference of its function as a specialized acylating agent. The molecule can be deconstructed into two key functional components: the Pentafluorophenyl ester "activating group" and the "2-morpholinobenzoate" carrier group.

The PFP ester moiety provides the high reactivity needed for efficient transfer of the 2-morpholinobenzoyl group to a nucleophile, typically a primary or secondary amine. The 2-morpholinobenzoate portion is a derivative of anthranilic acid, a scaffold known in medicinal chemistry. The inclusion of the morpholine (B109124) ring, a common heterocycle in drug design, is often intended to enhance aqueous solubility, improve pharmacokinetic profiles, or introduce a specific steric and electronic profile for molecular recognition.

Therefore, this compound is logically designed as a reagent for introducing the 2-morpholinobenzoyl group onto a target molecule. This specific acyl group may be intended to confer tailored properties, such as enhanced biological activity, improved solubility of a peptide or drug candidate, or to act as a unique building block in the synthesis of more complex heterocyclic systems.

Table 2: Inferred Physicochemical Properties of this compound This table presents expected properties based on its constituent parts, pending direct experimental verification.

| Property | Value / Description | Rationale |

|---|---|---|

| Molecular Formula | C₁₇H₁₂F₅NO₃ | Sum of atoms in the structure. |

| Reactivity | High | Inherited from the PFP ester group. nih.govhighfine.com |

| Target Nucleophiles | Primary and secondary amines, alcohols | Typical reactivity of activated esters. researchgate.net |

| Solubility | Likely enhanced in polar organic solvents | Due to the presence of the morpholine and benzoate (B1203000) moieties. |

| Stability | More resistant to hydrolysis than NHS esters | A general characteristic of PFP esters. wikipedia.org |

Aims and Scope of Academic Inquiry into this compound

Given the compound's structure, academic investigation would logically pursue several key avenues. The primary aim would be to characterize its utility as a novel acylating agent and explore the benefits conferred by the 2-morpholinobenzoyl moiety.

Specific research objectives would likely include:

Synthesis and Characterization: Developing an efficient synthesis protocol for this compound from 2-morpholinobenzoic acid and pentafluorophenol (B44920), and fully characterizing the resulting product.

Reactivity Studies: Quantitatively evaluating its reactivity with various nucleophiles (e.g., amino acids, peptides, amines) and comparing its performance against other standard PFP esters and coupling reagents. This would establish its efficiency and scope of application. rsc.org

Application in Synthesis: Utilizing the reagent to synthesize novel peptides, polymers, or small molecules. Subsequent studies would assess how the incorporated 2-morpholinobenzoyl group affects the final product's properties, such as solubility, conformation, binding affinity to biological targets, or other functional attributes.

Development of Functional Materials: Exploring its use in creating functionalized surfaces or polymers where the attached morpholino group could be used to modulate surface properties or act as a coordination site.

In essence, the academic inquiry would focus on establishing this compound as a valuable tool for chemists, moving from fundamental reactivity profiling to practical application in areas like medicinal chemistry, materials science, and peptide science. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F5NO3/c18-11-12(19)14(21)16(15(22)13(11)20)26-17(24)9-3-1-2-4-10(9)23-5-7-25-8-6-23/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSUNMKSTOOWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640194 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-59-8 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Precursor Chemistry of Pentafluorophenyl 2 Morpholinobenzoate

Retrosynthetic Dissection and Key Synthetic Challenges for Pentafluorophenyl 2-morpholinobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comnih.govyoutube.com For an ester like this compound, the most logical retrosynthetic disconnection is at the ester linkage (C-O bond) between the carbonyl group and the pentafluorophenoxy group. amazonaws.com This disconnection reveals two key precursors: 2-morpholinobenzoic acid and pentafluorophenol (B44920) .

The primary synthetic challenge lies in the coupling of these two fragments. The formation of the ester bond can be hindered by the steric bulk of the 2-morpholinobenzoic acid, where the morpholine (B109124) group is positioned ortho to the carboxylic acid. researchgate.netrsc.orgresearchgate.netechemi.com Sterically hindered substrates often require optimized or more reactive coupling methods to achieve good yields. researchgate.netresearchgate.netacs.org While the tertiary amine of the morpholine ring is generally not nucleophilic enough to cause significant side reactions under standard esterification conditions, its basicity could potentially interfere with certain catalytic cycles, necessitating careful selection of reagents and conditions.

Established Approaches for the Synthesis of Pentafluorophenyl Esters

Pentafluorophenyl (PFP) esters are highly reactive "active esters" frequently used in synthesis, particularly for forming amide bonds in peptide chemistry, due to the excellent leaving group ability of the pentafluorophenolate anion. frontiersin.orghighfine.comgoogle.com The synthesis of these esters involves the activation of a carboxylic acid, in this case, 2-morpholinobenzoic acid, to facilitate its reaction with the weakly nucleophilic pentafluorophenol. researchgate.net

Carbodiimides are widely used reagents for promoting the formation of ester and amide bonds. peptide.comchemistrysteps.com The most common examples are Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC). chemistrysteps.comthermofisher.com The general mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or phenol. chemistrysteps.comthermofisher.com

In the synthesis of this compound, 2-morpholinobenzoic acid would be treated with a carbodiimide in the presence of pentafluorophenol. researchgate.netlookchem.com The reaction is often catalyzed by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP). interchim.fr A key difference between the two common carbodiimides is the solubility of their by-products. DCC forms N,N'-dicyclohexylurea, a solid that is largely insoluble in most organic solvents and can be removed by filtration. peptide.com In contrast, the urea (B33335) by-product from EDC is water-soluble, allowing for a simpler workup via aqueous extraction. thermofisher.comnih.gov

Interactive Table 1: Comparison of Common Carbodiimide Coupling Agents

| Feature | Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) |

|---|---|---|

| Physical Form | Waxy, low-melting solid | Water-soluble solid |

| By-product | N,N'-Dicyclohexylurea | Water-soluble urea derivative |

| Work-up | Filtration of insoluble urea | Aqueous extraction |

| Typical Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Water, DCM, DMF, Acetonitrile |

| Key Advantage | By-product precipitates out of solution | Easy removal of by-product and excess reagent |

Activation through Pentafluorophenyl Trifluoroacetate (B77799) and Analogous Reagents

A powerful alternative for synthesizing PFP esters involves the use of highly reactive activating agents like Pentafluorophenyl trifluoroacetate (PFP-TFA). highfine.comgoogle.comlookchem.com This method allows for the direct conversion of a carboxylic acid into its corresponding PFP ester, often under mild conditions and without the need for a separate coupling reagent. google.comlookchem.com The reaction is believed to proceed through a mixed anhydride (B1165640) intermediate. google.com This approach has been successfully used to prepare PFP esters of various amino acids with high purity after a simple workup. lookchem.comscispace.com Other similar activating reagents include Bis(pentafluorophenyl) carbonate, which also reacts with carboxylic acids to form the highly reactive PFP ester intermediate. tcichemicals.com

Table 2: Activating Agents for PFP Ester Synthesis

| Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Pentafluorophenyl Trifluoroacetate | PFP-TFA | Base (e.g., pyridine, DIPEA), Solvent (e.g., THF, DMF), Room Temperature | researchgate.netgoogle.com |

| Bis(pentafluorophenyl) Carbonate | (PFP)₂CO | Base (e.g., pyridine), Room Temperature | tcichemicals.com |

Development of By-Product-Free Activation Strategies

A significant challenge in synthesis is the removal of by-products and excess reagents, which can complicate purification. google.com To address this, "by-product-free" strategies have been developed. One such method employs polymer-bound reagents. For instance, the activation of a carboxylic acid with PFP-TFA can be performed in the presence of polymer-bound bases like polyvinylpyridine and a catalytic amount of poly-DMAP. google.com After the reaction, these solid-supported reagents can be easily removed by filtration, simplifying the isolation of the desired PFP ester. google.com

More recently, an electrochemical method for the direct coupling of carboxylic acids with pentafluorophenol has been reported. rsc.org This innovative approach avoids the need for any external dehydrating agents by modulating the oxidation state of pentafluorophenol to induce a cascade of nucleophilic aromatic and acyl substitutions. rsc.org Another advanced, metal-free strategy involves the use of diaryliodonium salts to arylate carboxylic acids, a method that has shown good tolerance for sterically hindered substrates. acs.org

Synthetic Routes to the 2-Morpholinobenzoic Acid Moiety

The second key precursor, 2-morpholinobenzoic acid, is a substituted aromatic carboxylic acid. Its synthesis typically starts from readily available functionalized benzoic acid derivatives.

The most common and direct approaches to synthesize N-aryl amines, such as 2-morpholinobenzoic acid, are transition metal-catalyzed cross-coupling reactions. These methods involve the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Two prominent methods are:

Ullmann Condensation: This is a classic copper-catalyzed reaction between an aryl halide (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) and an amine (morpholine). wikipedia.orgwikipedia.orgorgsyn.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts with ligands such as L-proline or N-methylglycine, which allow the reaction to proceed under much milder conditions. frontiersin.orgacs.orgnih.gov

Buchwald-Hartwig Amination: This is a more contemporary and widely used palladium-catalyzed cross-coupling reaction. wikipedia.orgacsgcipr.org It is known for its high efficiency, broad substrate scope, and excellent functional group tolerance, making it a powerful tool for C-N bond formation. wikipedia.orgresearchgate.net The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgrsc.org

An alternative, though less direct, starting material is anthranilic acid (2-aminobenzoic acid). core.ac.ukwikipedia.orgnih.gov While it is a versatile precursor for many heterocyclic compounds, core.ac.ukresearchgate.net its conversion to 2-morpholinobenzoic acid would require the formation of the morpholine ring, for example, by reaction with a reagent like bis(2-chloroethyl) ether, which is generally more complex than the direct cross-coupling strategies.

Interactive Table 3: Comparison of C-N Coupling Reactions for 2-Morpholinobenzoic Acid Synthesis

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Ligands | L-proline, diamines, N-methylglycine | Biaryl phosphines (e.g., XPhos, SPhos), Dppf, BINAP |

| Aryl Substrate | Aryl iodides, bromides (often requiring activation) | Aryl chlorides, bromides, iodides, triflates |

| Reaction Conditions | Traditionally high temp (>200 °C); Milder with modern ligands (40-100 °C) | Generally milder, often room temperature to ~110 °C |

| Key Advantage | Lower cost of copper catalyst | Broader substrate scope, higher yields, milder conditions |

Methodologies for Introducing the Morpholine Heterocycle onto Aromatic Systems

The introduction of a morpholine ring onto an aromatic system is a common transformation in medicinal and materials chemistry. The primary methods employed for this purpose are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination stands as a cornerstone of modern C-N bond formation chemistry. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a versatile and highly efficient route for the synthesis of aryl amines from aryl halides or triflates and a primary or secondary amine. wikipedia.orgacs.org In the context of synthesizing the target molecule, this would involve the reaction of a suitably substituted 2-halobenzoate ester with morpholine.

The catalytic cycle of the Buchwald-Hartwig amination is well-understood and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, phosphine ligand, base, and solvent are critical variables that significantly impact the reaction's efficiency and scope. acs.org

A variety of palladium precursors can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and [Pd(η³-1-Ph-C₃H₄)Cl]₂. acs.org The selection of the phosphine ligand is arguably the most crucial factor, as it influences the catalyst's stability, activity, and selectivity. researchgate.net Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have proven to be particularly effective in promoting the coupling of a wide range of substrates, including less reactive aryl chlorides. acs.orgresearchgate.net

The following table summarizes representative examples of Buchwald-Hartwig amination reactions for the synthesis of N-aryl morpholine derivatives, highlighting the diversity of catalysts and conditions employed.

| Aryl Halide/Triflate | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu | Dioxane | 80 | >95 | acs.org |

| 4-Chloroanisole | Morpholine | [Pd(cinnamyl)Cl]₂ / 1-Mes-3-{2-(PAd₂)phenyl}imidazolidin-2-ylidene | NaOt-Bu | Dioxane | RT | >95 | researchgate.net |

| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60-88 | rsc.org |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution offers an alternative pathway for the introduction of a morpholine moiety onto an aromatic ring, particularly when the ring is activated by strongly electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. youtube.comyoutube.comkhanacademy.org The reaction proceeds via an addition-elimination mechanism, involving the attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comnih.gov Subsequent expulsion of the leaving group restores the aromaticity of the ring. youtube.com

For the synthesis of this compound, an SNAr reaction could be envisioned on a precursor such as 2-fluoro- or 2-chlorobenzoic acid derivative, where the carboxylate group, while not as strongly activating as a nitro group, can still influence the reactivity of the ring. The presence of other EWGs on the ring would significantly facilitate this reaction.

The reactivity of the leaving group in SNAr reactions follows an unconventional trend, with fluoride (B91410) being the best leaving group, followed by chloride, bromide, and iodide. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. youtube.com

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The synthesis of a multifunctional molecule like this compound necessitates careful control over selectivity to ensure the desired isomer is obtained and to avoid unwanted side reactions.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target compound, several chemoselectivity challenges can arise. For instance, in a Buchwald-Hartwig amination, if the aryl halide precursor contains other reactive functional groups, such as esters or ketones, side reactions could occur. However, the high selectivity of modern palladium catalysts for C-N bond formation generally mitigates these issues. wikipedia.org

A key consideration is the potential for the pentafluorophenyl ester itself to react. Pentafluorophenyl esters are known to be highly reactive towards nucleophiles, a property exploited in peptide synthesis. fluorine1.runih.govresearchgate.net Therefore, the introduction of the morpholine moiety via Buchwald-Hartwig amination would likely need to be performed on a precursor to the pentafluorophenyl ester, such as the corresponding carboxylic acid or a less reactive ester, to avoid competitive amidation of the pentafluorophenyl ester by morpholine.

Regioselectivity:

Regioselectivity concerns the position at which a reaction occurs. In the synthesis of this compound, the primary regiochemical challenge lies in ensuring the morpholine group is introduced at the C2 position of the benzoate (B1203000) ring.

In a Buchwald-Hartwig amination of a di- or poly-substituted halobenzoate, the regioselectivity is governed by the electronic and steric environment of the potential reaction sites. Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient and less sterically hindered carbon-halogen bond.

For SNAr reactions, the regioselectivity is dictated by the position of the electron-withdrawing groups. youtube.com The leaving group must be positioned ortho or para to an EWG for the reaction to proceed efficiently. youtube.comkhanacademy.org If multiple leaving groups are present, the reaction will preferentially occur at the site most activated by EWGs.

The following table illustrates regioselective outcomes in related synthetic transformations.

| Substrate | Reagent | Conditions | Major Product | Minor Product(s) | Reference |

| 2,4-Dichloronitrobenzene | Morpholine | Base | 2-Morpholino-4-chloronitrobenzene | 4-Morpholino-2-chloronitrobenzene | General SNAr principles |

| 1-Bromo-2,4-difluorobenzene | Secondary Amine | Pd-catalyzed amination | Amination at C1 (Br) | Amination at C2 or C4 (F) | General Buchwald-Hartwig principles |

Stereoselectivity:

Stereoselectivity is generally not a primary concern in the synthesis of this compound itself, as the final molecule is achiral. However, if any of the synthetic precursors or catalysts were chiral, or if chiral auxiliaries were employed, then diastereomeric or enantiomeric products could be formed. For instance, the use of chiral phosphine ligands in the Buchwald-Hartwig amination can induce asymmetry in the product, although this is not relevant for the synthesis of the target compound unless a chiral center is present in the starting materials. researchgate.net

Iii. Chemical Reactivity and Mechanistic Pathways of Pentafluorophenyl 2 Morpholinobenzoate

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for Pentafluorophenyl 2-morpholinobenzoate is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the pentafluorophenoxide anion is expelled as the leaving group. sci-hub.semasterorganicchemistry.com

This compound readily reacts with primary and secondary amines to form the corresponding amides in a process known as aminolysis. This high reactivity is a hallmark of pentafluorophenyl esters, making them valuable reagents in organic synthesis, particularly in the formation of peptide bonds. nih.govwikipedia.org The reaction proceeds smoothly under mild conditions, often not requiring harsh reagents or high temperatures. nih.gov

The general mechanism for aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a zwitterionic tetrahedral intermediate. This intermediate then collapses, eliminating the stable pentafluorophenoxide anion to yield the amide product. The reaction is often catalyzed by the amine reactant itself or by the addition of a non-nucleophilic base. In peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate the coupling and minimize side reactions. nih.gov

While specific reactivity data for this compound with a wide range of amines is not extensively documented in publicly available literature, the general reactivity pattern of pentafluorophenyl esters suggests efficient conversion with various primary and secondary amines. The reaction rate is influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.

Table 1: Representative Aminolysis Reactions of Activated Esters

| Amine Nucleophile | Product Type | General Observations |

| Primary Aliphatic Amines | N-Alkyl-2-morpholinobenzamide | Generally fast reactions due to high nucleophilicity and low steric hindrance. |

| Secondary Aliphatic Amines | N,N-Dialkyl-2-morpholinobenzamide | Reaction rates may be slightly lower than with primary amines due to increased steric bulk. |

| Primary Aromatic Amines | N-Aryl-2-morpholinobenzamide | Less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. |

| Secondary Aromatic Amines | N-Aryl-N-alkyl-2-morpholinobenzamide | Generally the least reactive among the common amine types for this reaction. |

This table is illustrative and based on the general reactivity of pentafluorophenyl esters.

This compound can undergo trans-esterification with various alcohols to form different benzoate (B1203000) esters. nih.gov This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comlibretexts.org Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a neutral alcohol molecule. libretexts.org

To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. libretexts.org The efficiency of the trans-esterification is dependent on the nucleophilicity of the incoming alcohol and the stability of the resulting ester. While phenols can be used, they are generally less effective nucleophiles in this context. researchgate.net

Beyond reactions with amines and alcohols, this compound is susceptible to attack by other nucleophiles. Thiolysis, the reaction with a thiol (R-SH), would be expected to proceed in a manner analogous to aminolysis and alcoholysis, yielding a thioester (2-morpholinobenzoyl-SR). The thiolate anion (RS⁻) is a potent nucleophile and would readily attack the activated carbonyl group. While specific studies on the thiolysis of this compound are not prevalent, the reactivity of pentafluorophenyl-substituted compounds with thiols has been documented in other contexts. researchgate.net

The Role of the Pentafluorophenyl Group as an Activated Leaving Group

The high reactivity of this compound in nucleophilic acyl substitution reactions is primarily attributed to the electronic properties of the pentafluorophenyl group. nih.gov The five fluorine atoms are strongly electron-withdrawing, which has two significant effects:

Increased Electrophilicity of the Carbonyl Carbon: The inductive effect of the fluorine atoms polarizes the ester linkage, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. scilit.com

Stabilization of the Leaving Group: The pentafluorophenoxide anion (C₆F₅O⁻) that is expelled during the substitution reaction is an excellent leaving group. Its stability is a result of the extensive delocalization of the negative charge across the electron-deficient aromatic ring. This stabilization lowers the activation energy of the reaction, allowing it to proceed under mild conditions. nih.gov

The stability of the pentafluorophenoxide anion makes it a significantly better leaving group than, for example, an alkoxide from a standard alkyl ester. This enhanced leaving group ability is a key feature of "active esters" used in organic synthesis. umich.edu

Kinetic and Thermodynamic Aspects of Reactivity Profiles

Kinetic studies on various active esters have demonstrated the superior reactivity of pentafluorophenyl esters. In a comparative study of coupling speeds for peptide synthesis, the relative rates of reaction for different activated esters were found to be in the order of OPFP >> OPCP > ONp, with a corresponding ratio of 111 : 3.4 : 1. highfine.com This indicates that pentafluorophenyl esters are significantly more reactive than pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters.

Table 2: Relative Coupling Rates of Activated Esters

| Activated Ester | Abbreviation | Relative Rate |

| Pentafluorophenyl ester | OPFP | 111 |

| Pentachlorophenyl ester | OPCP | 3.4 |

| p-Nitrophenyl ester | ONp | 1 |

Data sourced from kinetic studies on peptide synthesis. highfine.com

Factors Influencing Stability and Susceptibility to Hydrolysis

Despite its high reactivity towards nucleophiles, this compound exhibits a notable stability towards spontaneous hydrolysis, especially when compared to other activated esters like N-hydroxysuccinimidyl (NHS) esters. wikipedia.orgrsc.org This relative stability in aqueous environments is advantageous in bioconjugation reactions, where aminolysis is the desired pathway and hydrolysis is a competing side reaction. beilstein-journals.org

The factors influencing the stability of this compound include:

pH: Under neutral or acidic conditions, the rate of hydrolysis is generally slow. However, under basic conditions (high concentrations of hydroxide (B78521) ions), the ester is susceptible to saponification, where the hydroxide ion acts as a nucleophile, leading to the formation of 2-morpholinobenzoate and pentafluorophenol (B44920).

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

Solvent: The polarity of the solvent can influence the stability of the ester.

The mechanism of hydrolysis is analogous to other nucleophilic acyl substitutions, involving the attack of a water molecule or a hydroxide ion on the carbonyl carbon. mdpi.com The relative resistance to hydrolysis compared to aminolysis can be attributed to the generally higher nucleophilicity of amines compared to water at neutral pH.

Iv. Advanced Spectroscopic and Structural Elucidation of Pentafluorophenyl 2 Morpholinobenzoate

Comprehensive Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of each atom within the molecule. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring and the benzoate (B1203000) aromatic system. The morpholine protons typically appear as multiplets in the aliphatic region. The protons on carbons adjacent to the oxygen (-O-CH₂-) are expected to be downfield from those adjacent to the nitrogen (-N-CH₂-) due to the higher electronegativity of oxygen. The four protons of the benzoate ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the electronic effects of the morpholine and ester substituents.

Predicted ¹H and ¹³C NMR Data for Pentafluorophenyl 2-morpholinobenzoate

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Morpholine -CH₂-N- | ~2.9 - 3.2 (multiplet, 4H) | ~45 - 55 | Chemical shift influenced by N-arylation. researchgate.net |

| Morpholine -CH₂-O- | ~3.8 - 4.1 (multiplet, 4H) | ~65 - 70 | Downfield shift due to electronegative oxygen. researchgate.net |

| Benzoate Aromatic CH | ~7.0 - 8.0 (multiplets) | ~115 - 135 | Complex pattern due to substitution. |

| Benzoate C-N | - | ~150 - 155 | Quaternary carbon attached to morpholine nitrogen. |

| Benzoate C-COO | - | ~125 - 130 | Quaternary carbon ipso to the ester group. |

| Ester C=O | - | ~160 - 165 | Typical range for an aromatic ester carbonyl. |

| Pentafluorophenyl C-O | - | ~135 - 145 (multiplet) | Quaternary carbon with complex C-F coupling. |

| Pentafluorophenyl C-F | - | ~135 - 148 (multiplets) | Carbons directly bonded to fluorine, showing large ¹JCF coupling. |

¹⁹F NMR is a highly sensitive technique for probing the pentafluorophenyl group. The spectrum is expected to show three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms relative to the ester linkage. The typical pattern for a C₆F₅-O-R group consists of signals at approximately -153 ppm (ortho, 2F), -162 ppm (meta, 2F), and -157 ppm (para, 1F). researchgate.net The integration of these signals in a 2:1:2 ratio confirms the presence of the intact pentafluorophenyl ring. psu.edu

Typical ¹⁹F NMR Chemical Shifts for Pentafluorophenyl Esters

| Fluorine Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Relative Integration |

| ortho-Fluorines | ~ -152 to -154 | Triplet or Doublet of Doublets | 2 |

| para-Fluorine | ~ -157 to -159 | Triplet | 1 |

| meta-Fluorines | ~ -162 to -164 | Triplet or Doublet of Doublets | 2 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the benzoate ring and within the morpholine ring (i.e., between the -N-CH₂- and -O-CH₂- protons if they are not chemically equivalent).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). princeton.edu It allows for the definitive assignment of each protonated carbon in the morpholine and benzoate moieties. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different parts of the molecule. sdsu.eduprinceton.edu Key expected HMBC correlations would include:

Correlations from the morpholine protons (-N-CH₂-) to the benzoate carbon attached to the nitrogen (C-N).

Correlations from the benzoate protons to the ester carbonyl carbon.

Correlations from the benzoate protons to other carbons within the benzoate ring, confirming substitution patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental formula (C₁₇H₁₂F₅NO₃). chromatographyonline.comku.dk The high accuracy of HRMS can distinguish the target compound from other molecules with the same nominal mass. chromatographyonline.com

Furthermore, analysis of the fragmentation pattern in the mass spectrum (MS/MS) helps to confirm the structure. The pentafluorophenyl ester linkage is a known site for fragmentation. rsc.org

Predicted HRMS Fragmentation for this compound

| m/z (calculated) | Ion Formula | Fragment Identity |

| 389.0737 | [C₁₇H₁₂F₅NO₃]⁺ | Molecular Ion [M]⁺ |

| 206.0821 | [C₁₁H₁₂NO₃]⁺ | [M - C₆F₅]⁺ (Loss of pentafluorophenyl radical) |

| 190.0504 | [C₁₁H₈NO₂]⁺ | [M - C₆F₅O - H]⁺ (Loss of pentafluorophenol) |

| 149.0606 | [C₈H₉O₃]⁺ | [2-(HOOC)C₆H₄-morpholine - H] fragment - structure dependent |

| 121.0266 | [C₇H₅O₂]⁺ | [Benzoyl cation]⁺ |

| 86.0606 | [C₅H₈N]⁺ | [Morpholine - H]⁺ fragment |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. wikipedia.org

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the main functional groups. The most prominent signal would be the strong ester carbonyl (C=O) stretch. Other important signals include C-O stretches from the ether and ester groups, C-N stretching from the morpholine amine, aromatic C-H and C=C stretching, and strong C-F stretching vibrations from the pentafluorophenyl ring. researchgate.netchemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. wikipedia.org It would provide complementary information, especially for the aromatic ring vibrations and the C-C framework of the morpholine ring. researchgate.netproquest.com The C=O stretch is also observable in the Raman spectrum. ias.ac.inresearchgate.net

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Ester C=O | Stretching | 1750 - 1780 (strong) researchgate.net | 1730 - 1750 (medium) researchgate.netresearchgate.net |

| Aromatic C=C | Stretching | 1450 - 1600 (multiple bands) | 1500 - 1610 (strong) proquest.com |

| Ether/Ester C-O | Stretching | 1100 - 1300 (strong) | 1100 - 1300 (weak) |

| Morpholine C-N | Stretching | 1150 - 1250 (medium) | 1150 - 1250 (medium) |

| Pentafluorophenyl C-F | Stretching | 990 - 1100 (very strong, multiple bands) researchgate.net | 990 - 1100 (medium) |

| Aromatic C-H | Stretching | 3000 - 3100 (medium-weak) | 3000 - 3100 (strong) |

| Aliphatic C-H | Stretching | 2850 - 2970 (medium) researchgate.net | 2850 - 2970 (strong) researchgate.net |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (Applicability to Analogous Pentafluorophenyl Esters)

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. nih.gov While a specific crystal structure for this compound is not publicly documented, analysis of analogous pentafluorophenyl derivatives provides insight into expected solid-state behavior. researchgate.netresearchgate.net

V. Applications of Pentafluorophenyl 2 Morpholinobenzoate in Advanced Organic Synthesis and Chemical Biology

Strategic Utility in Peptide and Peptidomimetic Synthesis

In peptide science, the precise modification of peptide chains is crucial for modulating their biological activity, stability, and pharmacokinetic properties. Pentafluorophenyl 2-morpholinobenzoate serves as an efficient acylating agent for introducing the 2-morpholinobenzoyl group onto the N-terminus of a peptide or a side-chain amine, such as that of a lysine (B10760008) residue. The use of pre-activated esters like this avoids the need for in-situ activation, which can expose the peptide to harsh reagents and lead to undesirable side reactions. nih.gov

In solution-phase synthesis, this compound can be used to acylate a peptide fragment. The reaction typically proceeds by dissolving the peptide and the reagent in a suitable polar aprotic solvent, such as dimethylformamide (DMF). The high reactivity of the pentafluorophenyl ester allows the reaction to occur efficiently at room temperature. ed.ac.uk The morpholino group in the 2-morpholinobenzoyl moiety can enhance the solubility of the resulting modified peptide in certain solvent systems, potentially simplifying purification processes. The reaction is generally clean, with the pentafluorophenol (B44920) byproduct being relatively easy to remove. The use of such activated esters in solution-phase methodologies has been noted for providing rapid coupling and minimizing side reactions. nih.govnbinno.com

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and reagents like this compound are well-suited for this approach. nih.govrsc.org After the desired peptide sequence is assembled on a solid support, the N-terminal protecting group (e.g., Fmoc or Boc) is removed, revealing a free primary amine. A solution of this compound in a polar solvent like DMF is then passed through the resin bed. psu.edu The activated ester reacts with the resin-bound amine to cap the peptide with the 2-morpholinobenzoyl group.

The use of highly reactive pentafluorophenyl esters in SPPS is advantageous because it drives the acylation reaction to completion, ensuring a high yield of the desired capped peptide. rsc.orgpsu.edu Research has shown that using pentafluorophenyl esters in a polar medium, sometimes with a catalyst like 1-hydroxybenzotriazole (B26582) (HOBt), leads to facile and efficient amide bond formation with high purity of the crude product. nih.goved.ac.uk This efficiency is critical for the synthesis of complex and difficult sequences. psu.edu

The effectiveness of a coupling reagent is determined by its reactivity, stability, and the potential for side reactions. Pentafluorophenyl esters, such as this compound, occupy a favorable position when compared to other activated esters used in synthesis.

Reactivity and Speed : Pentafluorophenyl esters are significantly more reactive than older activated esters like p-nitrophenyl or trichlorophenyl esters. psu.edu Their reaction rates are often comparable to those achieved with highly reactive symmetrical anhydrides, but they offer superior stability and ease of handling. psu.edunih.gov

Stability : Unlike symmetrical anhydrides, which must be prepared immediately before use (in-situ), pentafluorophenyl esters are often crystalline, stable solids that can be stored for extended periods. This simplifies the experimental setup and improves reproducibility. psu.edu

Side Reactions : A major concern in peptide synthesis is racemization of the chiral amino acid residues. The high reactivity of pentafluorophenyl esters allows for rapid coupling times, which significantly reduces the window for side reactions like epimerization to occur. nbinno.com This ensures the stereochemical integrity of the final peptide product.

Table 1: Comparison of Activated Ester Properties

| Activated Ester Type | Relative Reactivity | Stability | Common Side Reactions |

|---|---|---|---|

| Pentafluorophenyl (PFP) Ester | Very High ed.ac.uknbinno.com | High (often stable, crystalline solids) psu.edu | Low potential for racemization nbinno.com |

| p-Nitrophenyl (ONp) Ester | Low to Moderate psu.edu | High | Slow reactions can lead to incomplete coupling psu.edu |

| Symmetrical Anhydride (B1165640) | Very High | Low (prepared in-situ) psu.edu | Potential for side product formation |

Bioconjugation and Site-Specific Functionalization of Biomolecules

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The high reactivity and specificity of pentafluorophenyl esters toward primary amines make this compound an excellent reagent for this purpose. nih.goved.ac.uk

While this compound itself is not a fluorophore, the principle of its reactivity is directly applicable to the attachment of molecules that are. The pentafluorophenyl ester acts as a highly efficient chemical handle for conjugating a carboxylic acid-containing molecule (in this case, 2-morpholinobenzoic acid) to a primary amine on a biomolecule, such as the side chain of a lysine residue in a protein.

The process involves incubating the target protein with the reagent in a suitable buffer, typically at or near physiological pH. The amine nucleophile attacks the activated ester, forming a stable amide bond and releasing pentafluorophenol. This method is used to attach various labels, including fluorescent dyes (fluorophores) and small molecules (haptens), to antibodies and other proteins for use in immunoassays and cellular imaging. The mild reaction conditions possible with PFP esters are crucial for preserving the structure and function of the target biomolecule. ed.ac.uk

The derivatization of amino acids and peptides is essential for analytical purposes and for altering their biological properties. This compound can be used to selectively modify the N-terminal amine of a peptide or the side-chain amine of amino acids like lysine. ed.ac.uk This modification introduces the 2-morpholinobenzoyl group, which can alter the peptide's charge, hydrophobicity, and conformational preferences.

Furthermore, reagents based on activated fluoroaromatic esters are widely used in analytical chemistry for the derivatization of amino acids prior to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov While that specific application uses a different reagent (pentafluorobenzyl chloroformate), the underlying principle of reacting a highly fluorinated activating group with an amino acid to create a stable, readily detectable derivative is the same. nih.gov The derivatization of peptides and amino acids with this compound proceeds under mild conditions, making it a reliable method for creating modified biomolecules for further study. nih.goved.ac.uk

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dimethylformamide | DMF |

| 1-hydroxybenzotriazole | HOBt |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| tert-butoxycarbonyl | Boc |

| p-Nitrophenyl ester | ONp ester |

| N-Hydroxysuccinimide ester | OSu ester |

Facilitation of Amide Library Generation for High-Throughput Screening

The generation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening (HTS) of thousands of compounds to identify new leads. Pentafluorophenyl (PFP) esters are highly effective activated intermediates for the parallel synthesis of amides, a functional group of paramount importance in countless biologically active molecules, including peptides. google.comnih.gov The process leverages the high reactivity of PFP esters toward nucleophiles, allowing for clean and efficient amide bond formation under mild reaction conditions. nih.gov

This compound serves as an activated building block in this context. It is designed for direct use in coupling reactions with a diverse set of primary and secondary amines. By reacting this single, activated acyl donor with a large collection of different amines, a library of corresponding 2-morpholinobenzamides can be rapidly synthesized. This "one-to-many" coupling strategy is highly amenable to automated, multi-well plate formats, which are essential for HTS.

The key advantages of using PFP esters like this compound for library generation include:

High Reactivity: The electron-withdrawing nature of the pentafluorophenyl ring activates the ester carbonyl group, promoting rapid reaction with amine nucleophiles.

Mild Conditions: The reactions typically proceed at room temperature, which helps to preserve the integrity of complex and sensitive functional groups on the amine building blocks.

Simplified Purification: In many cases, the pentafluorophenol by-product is volatile or can be easily removed, streamlining the purification of the final amide products. google.com Patents have detailed methods using scavenger resins to remove excess reagents, ensuring the high purity of the final library members. google.com

This methodology allows for the systematic exploration of the structure-activity relationship (SAR) of the 2-morpholinobenzamide scaffold. By varying the amine input, researchers can fine-tune the physicochemical properties of the resulting amides to optimize biological activity or material characteristics.

Table 1: Illustrative Scheme for Amide Library Synthesis This table outlines the general reaction for generating a diverse amide library from this compound and a collection of primary and secondary amines.

| Reactant 1 | Reactant 2 | Product | Purpose |

| This compound | Amine Library (R¹R²NH) | 2-Morpholinobenzamide Library | Generation of a diverse set of amides for High-Throughput Screening (HTS). |

| R¹, R² = Alkyl, Aryl, etc. | Systematic exploration of structure-activity relationships. |

Application in Polymer Chemistry: Synthesis of Active Ester Polymers and Post-Polymerization Modification

In polymer chemistry, "active ester" polymers are macromolecules that contain highly reactive ester side chains. These polymers serve as versatile platforms for functionalization, as the active ester groups can be easily and efficiently converted into a wide array of other functional groups. This strategy, known as post-polymerization modification (PPM), is a powerful tool for creating functional materials that would be difficult to synthesize by direct polymerization of the corresponding functional monomers. nih.govresearchgate.net

Homopolymers and copolymers of pentafluorophenyl acrylate (B77674) (PFPA) and pentafluorophenyl methacrylate (B99206) (PFPMA) are widely used as active ester polymer precursors. researchgate.net These polymers are valuable because the PFP ester side chains are highly reactive towards primary and secondary amines but exhibit good hydrolytic stability, allowing for modification reactions to be performed in a range of solvents with high efficiency. nih.govnih.gov

While this compound itself is a small molecule, the underlying chemistry is directly applicable to polymer science. The principles of its reactivity are mirrored in the behavior of poly(pentafluorophenyl acrylate) and related polymers. The PPM process using these active ester polymers typically involves two main steps:

Synthesis of the Precursor Polymer: A monomer containing the pentafluorophenyl ester group, such as PFPA or PFPMA, is polymerized using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. This provides good control over the polymer's molecular weight and architecture. nih.gov

Post-Polymerization Modification: The resulting active ester polymer is then treated with one or more amine-containing molecules. The amine displaces the pentafluorophenol group on the polymer side chains to form stable amide linkages, effectively grafting the desired functionality onto the polymer backbone. google.comresearchgate.net

This approach has been used to create a vast library of functional polymers, including pH-responsive nanocarriers for drug delivery and functional polymer brushes. google.comnih.gov For example, reacting a poly(pentafluorophenyl acrylate) homopolymer sequentially with different amines allows for the creation of amphiphilic random copolymers that can self-assemble into micelles. google.com

Table 2: Representative Post-Polymerization Modification Reactions This table shows examples of how an active ester polymer, such as poly(pentafluorophenyl acrylate), can be modified with various amines to introduce new functionalities, illustrating the versatility of the PPM strategy.

| Precursor Polymer | Modifying Agent (Amine) | Resulting Polymer Functionality | Potential Application |

| Poly(pentafluorophenyl acrylate) | 1-(3-Aminopropyl)imidazole | Imidazole-functionalized polymer | pH-Responsive drug delivery. google.com |

| Poly(pentafluorophenyl acrylate) | 1-Amino-2-propanol | Hydroxy-functionalized polymer (Poly(N-(2-hydroxypropyl acrylamide)) segment) | Biocompatible materials, nanomedicine. google.comnih.gov |

| Poly(pentafluorophenyl methacrylate) | Azido-PEG₃-amine | Azide-functionalized polymer | "Click" chemistry, bioconjugation. nih.gov |

| Poly(pentafluorophenyl acrylate) | Spiropyran-amine | Photochromic polymer | Photo-responsive surfaces, smart materials. |

Role as a Precursor in the Synthesis of Complex Organic Molecules (e.g., Epitope 31D)

Information regarding the specific synthesis of a molecule identified as "Epitope 31D" and the role of this compound as a precursor is not available within the searched scientific literature. The design and synthesis of peptide epitopes for vaccine development is a complex field that often involves solid-phase peptide synthesis and the use of various linkers and adjuvants, but a specific structure or synthetic route for "Epitope 31D" could not be located. frontiersin.orgnih.govspringernature.com

Vi. Mechanistic Aspects of Biological Activity and Medicinal Chemistry Potential

Biological Relevance of Pentafluorophenyl Ester Functionality

The biological relevance of the pentafluorophenyl ester functionality is primarily attributed to its nature as an excellent leaving group. The strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring makes the PFP ester highly susceptible to nucleophilic attack. nih.gov This enhanced reactivity is crucial in biological contexts, particularly in the formation of stable amide bonds with primary amines of biomolecules. wikipedia.org

PFP esters are classified as active esters and are widely employed in bioconjugation and peptide synthesis. wikipedia.org Their utility stems from their ability to efficiently acylate amino groups under mild conditions, a process that is fundamental in creating protein-drug conjugates, attaching fluorescent labels, and synthesizing complex peptides. wikipedia.org Notably, PFP esters exhibit greater resistance to spontaneous hydrolysis compared to other active esters, such as succinimidyl esters, which is a significant advantage during conjugation reactions in aqueous environments. wikipedia.org

Kinetic studies have demonstrated the superior coupling speed of PFP esters. When compared to other activated esters like pentachlorophenyl (PCP) and nitrophenyl (Np) esters, the relative rate of coupling for PFP esters is significantly higher, with a ratio of OPFP >> OPCP > ONp corresponding to 111:3.4:1. highfine.com This rapid reaction rate is beneficial as it can minimize or eliminate undesirable side reactions. highfine.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations for Related Compounds

While specific SAR and SPR studies on Pentafluorophenyl 2-morpholinobenzoate are not extensively documented in publicly available literature, the principles can be inferred from research on related PFP esters and morpholine-containing compounds.

The reactivity of PFP esters can be modulated by the electronic and steric nature of the carboxylic acid moiety. For instance, in the context of peptide synthesis, the choice of the amino acid attached to the PFP ester influences the efficiency of peptide bond formation. psu.edu The use of Fmoc-amino acid pentafluorophenyl esters in conjunction with a polar reaction medium has proven successful in the synthesis of challenging peptide sequences. psu.edu

Furthermore, the incorporation of different fluorophenyl esters can allow for sequential amide bond formation due to variations in their reactivity. This strategy has been used in peptide modification to create large, multi-component peptides with a degree of regiocontrol. nih.gov The positional selectivity of nucleophilic substitution on the pentafluorophenyl ring itself also offers opportunities for creating diverse molecular architectures. researchgate.net

This compound as a Synthon for Biologically Active Compounds

Pentafluorophenyl esters are valuable synthons, or building blocks, for the creation of more complex, biologically active molecules. chemimpex.com Their high reactivity and versatility make them suitable for a wide array of applications in pharmaceutical synthesis.

Potential in the Development of Enzyme Inhibitors (e.g., STAT5 pathway modulation, as seen for related compound classes)

While direct evidence for this compound as a STAT5 pathway modulator is not available, the PFP ester moiety is instrumental in synthesizing compounds that can act as enzyme inhibitors. The ability of PFP esters to readily form stable amide bonds is a key step in the synthesis of many peptide-based inhibitors. fluorine1.ru Peptides and nucleosides synthesized using PFP esters are intermediates in the creation of various therapeutic agents. fluorine1.ru

Contribution to the Synthesis of Anti-Cancer Agents and HIV Inhibitors (broader PFP ester context)

In a broader context, PFP esters have played a significant role in the synthesis of anti-cancer agents and HIV inhibitors. fluorine1.ru Pentafluorophenol (B44920), the precursor to PFP esters, is used in the synthesis of peptides and nucleosides that are intermediates for these classes of drugs. fluorine1.ru For example, fluorinated pharmaceuticals, which can exhibit enhanced potency and selectivity, can be synthesized using pentafluorophenyl compounds. The chemotherapeutic agent fluorouracil and its derivatives can be synthesized using pentafluorophenyl chemistry.

Design Considerations for Bioavailability and Molecular Interactions

When designing drugs, bioavailability and molecular interactions are critical parameters. The physicochemical properties of a molecule, such as its solubility, stability, and ability to cross biological membranes, are key determinants of its bioavailability. The use of fluorinated compounds like PFP esters can influence these properties. For instance, the introduction of fluorine atoms can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.

The morpholine (B109124) moiety in this compound is a common scaffold in medicinal chemistry known to improve the aqueous solubility and pharmacokinetic profile of drug candidates. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The design of molecules utilizing PFP esters for subsequent conjugation or reaction must consider the steric and electronic environment around the ester to ensure efficient and selective reaction with the intended biological target. The highly reactive nature of the PFP ester makes it an excellent tool for forming covalent bonds with target proteins, a strategy employed in the design of irreversible inhibitors.

Vii. Theoretical and Computational Chemistry Investigations of Pentafluorophenyl 2 Morpholinobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Pentafluorophenyl 2-morpholinobenzoate. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding the molecule's chemical behavior.

The highly electron-withdrawing nature of the pentafluorophenyl ring significantly influences the electronic properties of the entire molecule. rsc.orgacs.org This effect is primarily due to the high electronegativity of the fluorine atoms, which inductively pull electron density from the aromatic ring and, subsequently, from the ester linkage. This electronic pull makes the carbonyl carbon of the ester group more electrophilic and the pentafluorophenoxy group a good leaving group. nih.gov

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and orbital interactions. For this compound, NBO analysis would likely show significant positive charge localization on the carbonyl carbon and the phosphorus atom (if a phosphine-based catalyst were used in a reaction, for example), with corresponding negative charges on the oxygen and fluorine atoms. These charge distributions are key predictors of reactivity, suggesting that the molecule is susceptible to nucleophilic attack at the carbonyl carbon. chemmethod.com

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the molecule's electronic transitions and reactivity. In this compound, the HOMO is expected to be localized primarily on the more electron-rich 2-morpholinobenzoate moiety, specifically involving the lone pairs of the nitrogen and oxygen atoms of the morpholine (B109124) ring and the π-system of the benzoate (B1203000) ring. Conversely, the LUMO is anticipated to be centered on the electron-deficient pentafluorophenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Characteristic | Rationale |

| HOMO Localization | Primarily on the 2-morpholinobenzoate moiety | The morpholine nitrogen and the benzoate ring are the most electron-rich parts of the molecule. |

| LUMO Localization | Primarily on the pentafluorophenyl ring | The perfluorinated ring is highly electron-deficient and acts as an electron acceptor. |

| HOMO-LUMO Gap | Moderate | The separation of the electron-donating and electron-accepting moieties suggests a degree of intramolecular charge transfer character, leading to a moderate energy gap. |

| Molecular Dipole Moment | Significant | The pronounced separation of electron-rich (morpholinobenzoate) and electron-poor (pentafluorophenyl) regions will result in a notable dipole moment. |

| Reactivity towards Nucleophiles | High at the carbonyl carbon | The strong electron-withdrawing effect of the pentafluorophenyl group enhances the electrophilicity of the ester carbonyl group. |

| Reactivity towards Electrophiles | Low | The overall electron-deficient nature of the molecule, particularly at the perfluorinated ring, disfavors electrophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and intermolecular interactions of this compound over time. nih.govmdpi.comsciforum.net By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional structures, the flexibility of different parts of the molecule, and how it interacts with other molecules, such as solvents or biological macromolecules.

The conformational flexibility of this compound is largely determined by the rotation around several key single bonds: the C-O ester bond, the C-N bond of the morpholine ring, and the C-C bond connecting the morpholine-substituted ring to the ester group. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.

In a condensed phase, such as in solution or in the solid state, intermolecular interactions play a crucial role. MD simulations can model these interactions, which include:

Dipole-dipole interactions: Given the expected significant dipole moment of the molecule, these interactions will be important in determining the relative orientation of molecules.

π-π stacking: The aromatic rings of the benzoate and pentafluorophenyl groups can engage in π-π stacking, which can influence aggregation and crystal packing. The perfluorination of one ring can lead to favorable quadrupole-quadrupole interactions with the non-fluorinated ring.

Hydrogen bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the morpholine and ester groups can act as hydrogen bond acceptors in the presence of suitable donor molecules.

Table 2: Key Torsional Angles and Expected Conformational Preferences

| Torsional Angle | Description | Expected Behavior |

| C(benzoate)-C(carbonyl)-O-C(pentafluorophenyl) | Rotation around the ester C-O bond | Likely to have a preferred planar or near-planar conformation to maximize conjugation, but steric hindrance from ortho-substituents could induce a twist. |

| C(benzoate)-N(morpholine)-C(morpholine) | Rotation around the C-N bond | The orientation of the morpholine ring relative to the benzoate ring will be influenced by steric effects and potential weak intramolecular interactions. |

| O(ester)-C(benzoate)-C(aromatic)-C(aromatic) | Rotation of the entire ester group | This rotation will be coupled with the other torsional angles and will determine the overall shape of the molecule. |

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction and thus its rate.

Pentafluorophenyl esters are well-known as activated esters, readily undergoing nucleophilic acyl substitution. wikipedia.org Computational studies can model the reaction of this compound with a nucleophile (e.g., an amine to form an amide). Such a study would typically involve:

Locating the transition state structure: This is the highest energy point along the reaction coordinate. For a nucleophilic acyl substitution, the transition state would involve the formation of a tetrahedral intermediate.

Calculating the activation energy: This is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Investigating the role of catalysts: If a catalyst is used, computational methods can elucidate how it lowers the activation energy, for example, by stabilizing the transition state.

Furthermore, computational studies can explore other potential reaction pathways, such as those involving the pentafluorophenyl ring itself. While nucleophilic aromatic substitution on the perfluorinated ring is generally difficult, it can occur under certain conditions. Theoretical calculations can predict the feasibility of such reactions and the most likely sites of attack.

Table 3: Hypothetical Reaction Coordinate Analysis for the Aminolysis of this compound

| Species | Description | Relative Energy (kcal/mol) (Illustrative) | Key Structural Features |

| Reactants | This compound + Amine | 0 | Separated molecules |

| Transition State | Nucleophilic attack of the amine on the carbonyl carbon | +15 to +25 | Partially formed C-N bond, partially broken C-O bond, tetrahedral-like carbon |

| Tetrahedral Intermediate | A transient species with a tetrahedral carbonyl carbon | +5 to +10 | Fully formed C-N bond, negatively charged oxygen |

| Second Transition State | Expulsion of the pentafluorophenoxide leaving group | +10 to +20 | Partially broken C-O bond, reformation of the C=O double bond |

| Products | Amide + Pentafluorophenol (B44920) | -10 to -20 | The final, more stable products |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and particularly ¹⁹F NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nsf.govmines.eduresearchgate.netnih.gov For the pentafluorophenyl group, ¹⁹F NMR is a powerful characterization tool, and theoretical predictions can help in assigning the signals from the ortho, meta, and para fluorine atoms. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. nsf.govnih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide a theoretical vibrational spectrum that can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular motions, such as the C=O stretch of the ester, the C-F stretches of the perfluorinated ring, and the various vibrations of the morpholine and benzoate moieties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectrum. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths (λ_max) and intensities of the absorption bands, likely corresponding to π-π* transitions within the aromatic systems and potential intramolecular charge transfer (ICT) transitions from the electron-rich morpholinobenzoate part to the electron-poor pentafluorophenyl part of the molecule.

Table 4: Predicted Spectroscopic Data Ranges for this compound

| Spectroscopy Type | Parameter | Predicted Range/Features | Notes |

| ¹⁹F NMR | Chemical Shift | -140 to -170 ppm | Three distinct signals for ortho, meta, and para fluorines. |

| ¹³C NMR | Carbonyl Carbon Shift | 160-170 ppm | Downfield shift due to the electron-withdrawing ester group. |

| IR Spectroscopy | C=O Stretch | 1750-1780 cm⁻¹ | Higher frequency than typical esters due to the electron-withdrawing pentafluorophenyl group. |

| UV-Vis Absorption | λ_max | 250-350 nm | Multiple bands corresponding to π-π* and possible ICT transitions. |

Aggregation-Induced Emission (AIE) Phenomena and Restricted Intramolecular Motion (RIM) in Related Perfluorophenyl Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules are non-emissive in solution but become highly luminescent in the aggregated state or in a rigid matrix. european-mrs.comresearchgate.netnih.govrsc.org This effect is often attributed to the Restriction of Intramolecular Motion (RIM), where the suppression of non-radiative decay pathways, such as intramolecular rotations and vibrations in the aggregated state, leads to an enhancement of the radiative decay (fluorescence). chemrxiv.org

Molecules containing rotor units, like phenyl rings, are often candidates for AIE. In this compound, the rotations around the single bonds connecting the aromatic rings and the morpholine group can act as non-radiative decay channels in solution, quenching fluorescence. Upon aggregation, the packing of the molecules can restrict these rotations.

The presence of the bulky and rigid pentafluorophenyl group could potentially contribute to AIE behavior. Perfluorophenyl systems are known to participate in specific intermolecular interactions, such as π-π stacking and halogen bonding, which can lead to ordered aggregates. If these aggregates effectively restrict the intramolecular motions of the 2-morpholinobenzoate moiety, an AIE effect could be observed.

Computational studies can provide insight into the AIE mechanism by:

Simulating the behavior in solution: MD simulations can show the flexibility and range of intramolecular motions in a solvent.

Modeling the aggregated state: By simulating a cluster of molecules, it is possible to see how intermolecular interactions restrict the torsional motions.

Calculating the potential energy surfaces: Quantum chemical calculations can map the potential energy surfaces of the ground and excited states as a function of the key rotational coordinates. A flat potential energy surface in the excited state is often associated with efficient non-radiative decay, while a more rigid structure in the aggregate state would lead to a steeper potential energy surface, favoring fluorescence.

While there are no specific reports on AIE for this compound itself, the structural motifs present in the molecule suggest that it is a candidate for such behavior, warranting further experimental and computational investigation.

Viii. Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The future synthesis of Pentafluorophenyl 2-morpholinobenzoate is expected to be heavily influenced by the principles of green chemistry. Researchers will likely focus on developing novel synthetic pathways that are not only efficient in terms of yield and purity but also environmentally benign. This includes the exploration of catalytic methods to replace stoichiometric reagents, the use of greener solvents, and the design of processes that minimize waste generation.

A key area of investigation will be the development of one-pot syntheses, which could streamline the production process and reduce the need for intermediate purification steps. Furthermore, enzymatic or biocatalytic approaches may be explored as a sustainable alternative to traditional organic synthesis, potentially offering higher selectivity and milder reaction conditions. The development of such routes will be crucial for the large-scale and cost-effective production of this compound for its potential applications.

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The inherent reactivity of the pentafluorophenyl ester group makes it a versatile handle for a wide array of chemical transformations. Future research is expected to delve deeper into the reactivity of this compound, potentially uncovering unprecedented reaction pathways. The electronic properties of the pentafluorophenyl ring, combined with the steric and electronic influence of the 2-morpholinobenzoate substituent, could lead to unique reactivity profiles compared to other pentafluorophenyl esters.

Investigations into its utility in cross-coupling reactions, C-H activation, and as a precursor for the synthesis of complex heterocyclic structures are anticipated. The morpholine (B109124) moiety itself could participate in or direct reactions, leading to novel intramolecular transformations. A thorough understanding of its reactivity will be paramount for its application as a versatile building block in organic synthesis.

Expansion of Applications in Targeted Drug Delivery and Diagnostics

The structural features of this compound make it an intriguing candidate for applications in the biomedical field, particularly in targeted drug delivery and diagnostics. The pentafluorophenyl ester can act as a reactive handle for conjugation to biomolecules such as proteins, peptides, or antibodies, enabling the attachment of therapeutic agents or imaging probes. nih.govfraunhofer.deresearchgate.net

Future research will likely focus on designing and synthesizing drug-conjugates where this compound acts as a linker. The morpholine group may also contribute to the pharmacokinetic properties of such conjugates, potentially improving solubility and cellular uptake. In diagnostics, the pentafluorophenyl group could be exploited for the development of novel probes for imaging techniques that utilize fluorine-19 magnetic resonance imaging (¹⁹F MRI).

Integration of this compound in Advanced Materials Science

The field of materials science is another promising avenue for the application of this compound. Its ability to undergo facile reactions with amines and other nucleophiles makes it a valuable monomer or cross-linking agent for the synthesis of functional polymers and materials. researchgate.net

Future research could explore the incorporation of this compound into polymer backbones to create materials with tailored properties, such as enhanced thermal stability, specific optical properties, or stimuli-responsiveness. The morpholine unit could impart desirable characteristics like hydrophilicity or pH-sensitivity to these materials. Potential applications could range from advanced coatings and membranes to functional hydrogels for biomedical applications.

Green Chemistry Principles in the Design and Utilization of this compound